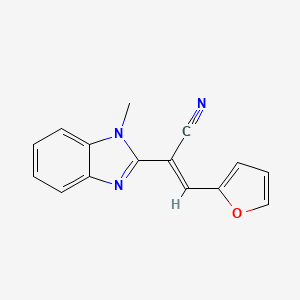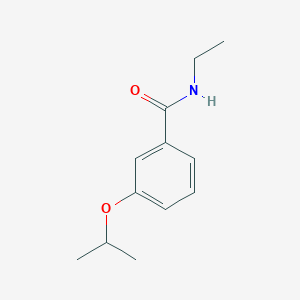
N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first introduced in the market in 1973 and has been used extensively for the treatment of pain, inflammation, and fever. Diclofenac is one of the most commonly prescribed NSAIDs worldwide and has been the subject of extensive scientific research.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is involved in the production of prostaglandins that are involved in the maintenance of normal physiological functions. COX-2, on the other hand, is induced during the inflammatory response and is responsible for the production of prostaglandins that cause pain, inflammation, and fever. By inhibiting the activity of COX-1 and COX-2, Diclofenac reduces the production of prostaglandins and thereby reduces pain, inflammation, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to have analgesic effects, which are thought to be due to its ability to reduce the production of prostaglandins. It has also been shown to have anti-inflammatory effects, which are thought to be due to its ability to reduce the production of prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. Another advantage is that it has been extensively studied and its pharmacological properties are well understood. One limitation is that it can have side effects, particularly when used at high doses or for prolonged periods of time. Another limitation is that its effects can be variable depending on the experimental conditions and the animal model used.
Direcciones Futuras
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations that can improve its effectiveness and reduce its side effects. Another area of research is the development of new drugs that can target specific COX enzymes and reduce the risk of side effects. Finally, there is a need for further research on the long-term effects of Diclofenac use and its potential impact on human health.
Métodos De Síntesis
Diclofenac can be synthesized through a multi-step process starting from 3,5-dichloroaniline. The first step involves the nitration of 3,5-dichloroaniline to form 3,5-dichloro-4-nitroaniline. This is followed by reduction of the nitro group to form 3,5-dichloro-4-aminoaniline. The amino group is then protected by acetylation to form N-acetyl-3,5-dichloro-4-aminoaniline. This compound is then reacted with ethyl chloroformate to form N-acetyl-3,5-dichloro-4-(ethoxycarbonyl)aminoaniline. The final step involves the reaction of this compound with pyrazole-4-sulfonamide to form Diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, Diclofenac reduces pain, inflammation, and fever.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-2-16-7-11(6-14-16)19(17,18)15-10-4-8(12)3-9(13)5-10/h3-7,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZZZGVUVGEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)

![N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5318559.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
![N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)